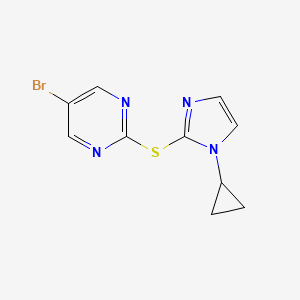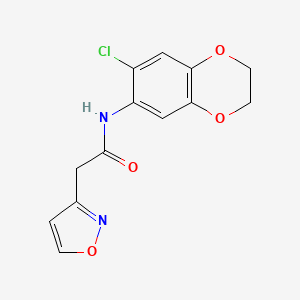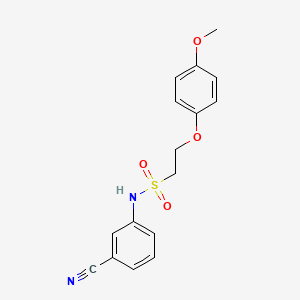
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is an inhibitor of a specific protein that plays a critical role in various biochemical and physiological processes.
Mécanisme D'action
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine inhibits PKR by binding to its catalytic domain. This prevents PKR from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of PKR has been shown to have various effects on cellular processes, including the regulation of gene expression, the inhibition of viral replication, and the modulation of the immune response.
Biochemical and Physiological Effects:
The inhibition of PKR by 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has various biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. Additionally, 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has several advantages for lab experiments. This compound is highly specific for PKR and does not inhibit other kinases. Additionally, 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine is stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine. One potential direction is the development of more potent and selective inhibitors of PKR. Additionally, the use of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine in combination with other inhibitors or drugs could lead to the development of new treatments for viral infections and inflammatory diseases. Finally, the study of the downstream effects of PKR inhibition could lead to a better understanding of the role of this protein in various cellular processes.
Méthodes De Synthèse
The synthesis of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine involves a series of chemical reactions. The starting materials are 2-amino-5,6-dimethylpyridine and 2-bromoethyl methyl sulfone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has been extensively studied for its potential applications in scientific research. This compound is an inhibitor of a specific protein called protein kinase R (PKR). PKR plays a critical role in various cellular processes, including the regulation of gene expression and the response to stress.
Propriétés
IUPAC Name |
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-10-11(2)17-14(12-6-4-5-7-15-12)18-13(10)16-8-9-21(3,19)20/h4-7H,8-9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZUVVAAFAULRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NCCS(=O)(=O)C)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-4-[2-[4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]benzonitrile](/img/structure/B7553899.png)
![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)


![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)
![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)



![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)